(4-Pyridin-2-YL-phenyl)-acetic acid, also known by its CAS number 51061-67-7, is an organic compound with the molecular formula CHNO and a molecular weight of 213.23 g/mol. This compound features a pyridine ring substituted at the 2-position with a phenyl group, linked to an acetic acid moiety. It is classified as an aromatic carboxylic acid and is recognized for its potential applications in medicinal chemistry and materials science.
The synthesis of (4-Pyridin-2-YL-phenyl)-acetic acid typically involves several key steps:
The molecular structure of (4-Pyridin-2-YL-phenyl)-acetic acid can be described as follows:
(4-Pyridin-2-YL-phenyl)-acetic acid can undergo various chemical reactions:
The mechanism of action for (4-Pyridin-2-YL-phenyl)-acetic acid largely depends on its application in medicinal chemistry:
The physical and chemical properties of (4-Pyridin-2-YL-phenyl)-acetic acid include:
These properties make it suitable for various applications in scientific research and industry .
(4-Pyridin-2-YL-phenyl)-acetic acid has several notable applications:
The emergence of bifunctional heterocyclic architectures has revolutionized targeted drug design, with (4-Pyridin-2-yl-phenyl)-acetic acid (CAS 51061-67-7) representing a structurally sophisticated scaffold at this frontier. Characterized by the systematic name 2-[4-(pyridin-2-yl)phenyl]acetic acid and molecular formula C₁₃H₁₁NO₂, this compound integrates a planar biphenyl system with a flexible acetic acid linker [2] [7]. Its chemical identity—confirmed via spectroscopic fingerprints including SMILES (O=C(O)CC1=CC=C(C2=NC=CC=C2)C=C1) and InChIKey (KPAUORDXNFURBA-UHFFFAOYSA-N)—positions it as a versatile synthon for advanced pharmacophore development [4] [7].
Pyridine derivatives constitute >14% of FDA-approved N-heterocyclic drugs, underscoring their dominance in medicinal chemistry [3] [8]. This prevalence stems from their unique bioisosteric properties:
Between 2014–2023, pyridine-containing small molecules accounted for 18 anticancer drugs (33% of FDA approvals), including kinase inhibitors like imatinib that transformed leukemia treatment [3] [8]. The scaffold’s versatility extends to antimicrobials, CNS agents, and anti-inflammatory drugs, validating its role as a privileged structure in pharmacotherapeutics.
This compound’s architecture merges three critical domains:
Structural Element | Role in Molecular Interactions | Biological Significance |
---|---|---|
Ortho-pyridinyl nitrogen | Hydrogen-bond acceptor; Coordinates metal ions | Enhances binding to kinase ATP pockets |
Carboxylic acid functional group | Forms salt bridges; Enables prodrug derivatization | Improves solubility; Facilitates cell penetration |
Biphenyl system | Engages in π-π stacking with hydrophobic residues | Increases target affinity and selectivity |
The electron-deficient pyridine ring significantly influences the compound’s physicochemical profile, yielding a calculated logP of ~2.1 and pKa of 4.2, optimizing membrane permeability while retaining water solubility at physiological pH [3] [4].
The integration of acetic acid linkers with pyridine scaffolds marks a strategic evolution in heterocyclic drug design:
Time Period | Development Milestone | Impact on Drug Discovery |
---|---|---|
Pre-1980 | Pyridine alkaloid characterization (e.g., nicotine) | Established foundational biological activities |
1980–2000 | CAS registration of pyridine-acetic acid hybrids | Enabled standardized pharmacological screening |
2001–2010 | Imatinib FDA approval | Validated pyridines as targeted therapy scaffolds |
2020–2025 | Hybrid molecules with tubulin inhibitors | Achieved IC₅₀ values <0.3 μM in cancer cell lines |
Current research exploits this scaffold’s bifunctional reactivity—the carboxylic acid permits coupling to antibodies or nanoparticles for targeted delivery, while the pyridine nitrogen allows metal coordination in diagnostic agents [3] . Commercial availability (priced at $270/100mg, >96% purity) further accelerates its adoption in drug discovery pipelines [1] [7].
Nomenclature System | Designation |
---|---|
IUPAC Name | 2-[4-(pyridin-2-yl)phenyl]acetic acid |
CAS Registry | 51061-67-7 |
Synonyms | 4-(2'-Pyridyl)phenylacetic acid; 4-Pyridin-2-ylbenzeneacetic acid; (4-pyridine-2-yl-phenyl)acetic acid |
Molecular Formula | C₁₃H₁₁NO₂ |
Canonical SMILES | OC(=O)CC1=CC=C(C2=NC=CC=C2)C=C1 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7